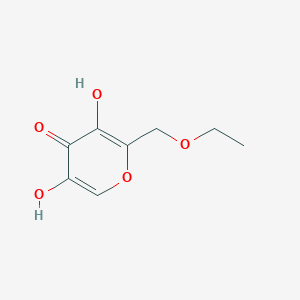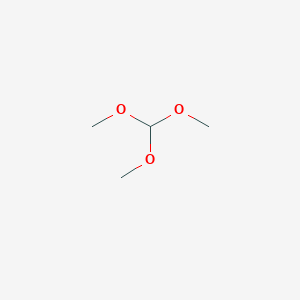
Trimethoxymethan
Übersicht
Beschreibung
Trimethoxymethane, also known as trimethyl orthoformate, is an organic compound with the formula HC(OCH3)3. It is a colorless liquid with a pungent odor and is the simplest orthoester. This compound is highly soluble in water, forming a clear solution, and has a boiling point of 101-103°C . Trimethoxymethane is primarily used as a reagent in organic synthesis for the formation of methyl ethers .
Wissenschaftliche Forschungsanwendungen
Trimethoxymethane has diverse applications in scientific research:
Organic Synthesis: It is widely used as a reagent for the formation of methyl ethers and in various synthetic transformations.
Pharmaceuticals: It is employed in the production of pharmaceuticals, including the synthesis of enantiomerically pure compounds.
Agrochemicals: Used in the production of agrochemicals.
Fragrances: Utilized in the fragrance industry for the synthesis of various aromatic compounds.
Wirkmechanismus
Target of Action
Trimethoxymethane, also known as Trimethyl Orthoformate, is primarily used as a reagent in organic synthesis . It serves as a methylating agent, introducing methyl groups (-CH3) into organic compounds .
Mode of Action
Trimethoxymethane interacts with its targets by introducing a formyl group to a nucleophilic substrate . For instance, it can transform RNH2 to form R-NH-CHO, which can undergo further reactions . It plays a crucial role in various reactions such as radical methylation of (hetero)aryl chlorides, enantioselective reactions, light-driven cross-coupling reactions, and the synthesis of allyl alcohol .
Biochemical Pathways
Trimethoxymethane is involved in several biochemical pathways. In the radical methylation of (hetero)aryl chlorides, it acts as a convenient source of methyl radicals . The process involves the generation of a tertiary radical via chlorine-mediated hydrogen atom transfer. Subsequently, trimethoxymethane undergoes β-scission, releasing a methyl radical that can selectively methylate (hetero)aryl chlorides and acyl chlorides .
Pharmacokinetics
It’s known that it’s a colorless liquid with a pungent odor, soluble in ethanol and ether . Its boiling point is 100.6 °C, and its density is 0.9676 g/mL .
Result of Action
The result of Trimethoxymethane’s action is the formation of methyl ethers . It enables the synthesis of enantiomerically pure 2-azido-3,3-dimethoxypropanamides and facilitates the efficient access to lacosamide through a novel C-C bond-forming process .
Action Environment
The action of Trimethoxymethane can be influenced by environmental factors. For instance, the reaction medium can affect its efficiency as a reagent . It can perform various classes of two-component and multi-component organic reactions under different conditions, such as solvent-free conditions, aqueous media, and organic solvents .
Biochemische Analyse
Biochemical Properties
Trimethoxymethane plays a crucial role in various reactions such as radical methylation of (hetero)aryl chlorides, enantioselective reactions, light-driven cross-coupling reactions, and the synthesis of allyl alcohol . It acts as a convenient source of methyl radicals .
Molecular Mechanism
Trimethoxymethane undergoes β-scission, releasing a methyl radical that can selectively methylate (hetero)aryl chlorides and acyl chlorides . This suggests that Trimethoxymethane could interact with biomolecules that have (hetero)aryl chlorides and acyl chlorides groups.
Temporal Effects in Laboratory Settings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethoxymethane can be synthesized through several methods:
Methanolysis of Hydrogen Cyanide: This industrial-scale method involves the reaction of hydrogen cyanide with methanol to produce trimethoxymethane and ammonia. [ \text{HCN} + 3 \text{HOCH}_3 \rightarrow \text{HC(OCH}_3\text{)}_3 + \text{NH}_3 ]
Reaction Between Chloroform and Sodium Methoxide: This method is an example of the Williamson ether synthesis, where chloroform reacts with sodium methoxide to form trimethoxymethane.
Industrial Production Methods: The industrial production of trimethoxymethane typically follows the methanolysis of hydrogen cyanide due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Trimethoxymethane undergoes various chemical reactions, including:
Radical Methylation: It serves as a methyl source in the radical methylation of (hetero)aryl chlorides using nickel/photoredox catalysis under mild conditions.
Enantioselective Reactions: It plays a crucial role in enantioselective reactions involving N-azidoacetyl-1,3-thiazolidine-2-thione, catalyzed by Tol-BINAPNiCl2 in the presence of TESOTf and 2,6-lutidine.
Light-Driven Cross-Coupling Reactions: Trimethoxymethane is used as a methyl radical source for C(sp3)-H functionalization reactions in light-driven cross-coupling reactions.
Common Reagents and Conditions:
Nickel/Photoredox Catalysis: Used in radical methylation reactions.
Tol-BINAPNiCl2, TESOTf, and 2,6-Lutidine: Used in enantioselective reactions.
Major Products Formed:
Methylated (Hetero)Aryl Chlorides: Formed in radical methylation reactions.
Enantiomerically Pure 2-Azido-3,3-Dimethoxypropanamides: Formed in enantioselective reactions.
Vergleich Mit ähnlichen Verbindungen
- Triethyl Orthoformate
- Triethyl Orthoacetate
Eigenschaften
IUPAC Name |
trimethoxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOKUURKVVELLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027122 | |
| Record name | Trimethoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a pungent odor; [HSDB] | |
| Record name | Methane, trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl orthoformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
100.6 °C @ 760 MM HG | |
| Record name | TRIMETHYL ORTHOFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHANOL, IN ETHER | |
| Record name | TRIMETHYL ORTHOFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9676 @ 20 °C/4 °C | |
| Record name | TRIMETHYL ORTHOFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.67 (AIR= 1) | |
| Record name | TRIMETHYL ORTHOFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
81.4 [mmHg] | |
| Record name | Trimethyl orthoformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
149-73-5 | |
| Record name | Trimethyl orthoformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl orthoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoxymethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl orthoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ORTHOFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAM28819YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYL ORTHOFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of trimethyl orthoformate?
A1: Trimethyl orthoformate has the molecular formula C4H10O3 and a molecular weight of 106.12 g/mol. Its structure consists of a central carbon atom bonded to three methoxy groups (-OCH3) and a hydrogen atom.
Q2: What spectroscopic data is available for trimethyl orthoformate?
A2: [] The 17O NMR spectrum of trimethyl orthoformate shows signals for the ether and peroxy oxygens at 34 and 263 ppm, respectively.
Q3: Is trimethyl orthoformate stable under various conditions?
A3: [] Trimethyl orthoformate is stable in neutral and basic conditions but undergoes rapid solvolysis in acidic methanol, cleaving the carbon-peroxy oxygen bond. [] It can be purified to a high degree (>99.8%) using techniques like resin mixing bed treatment, which removes impurities like triazine.
Q4: What are the common applications of trimethyl orthoformate in organic synthesis?
A4: Trimethyl orthoformate is frequently employed in organic synthesis for:
- Acetalization: [] It acts as a reagent for protecting aldehydes as their dimethyl acetals under microwave irradiation with a catalytic amount of TMSCl or AlCl3. This method is chemoselective, leaving ketones unreacted.
- Formylation: [] It serves as a formyl source in the formylation of aryl chlorides through selective 2-functionalization of 1,3-dioxolane under nickel/photoredox catalysis.
- Methylation: [, ] It acts as a methyl radical source in the nickel/photoredox-catalyzed methylation of aryl and acyl chlorides. This radical approach offers a milder alternative to traditional methylation methods.
Q5: Are there specific examples of trimethyl orthoformate use in the synthesis of complex molecules?
A5: [] Trimethyl orthoformate is used in the stereoselective synthesis of the side chain of (–)-pyridovericin and the C11–C19 fragment of (+)-peloruside A.
Q6: What is the role of trimethyl orthoformate in the synthesis of quinazolin-4(3H)-ones?
A6: [] It participates as a reagent in the palladium-catalyzed carbonylative annulation of 2-iodoanilines, trimethyl orthoformate, and amines, yielding quinazolin-4(3H)-ones.
Q7: Can you explain the role of Lewis acids in reactions involving trimethyl orthoformate?
A7: [, , ] Lewis acids like InCl3, BiCl3, TiCl4, or BF3·OEt2 play crucial roles in promoting reactions with trimethyl orthoformate, such as acetalization, etherification, and cycloisomerization. They facilitate the formation of reactive intermediates, enhancing reaction rates and selectivity.
Q8: Has computational chemistry been employed to study trimethyl orthoformate?
A8: [, , ] Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanisms involving trimethyl orthoformate. For example, in the nickel-catalyzed reaction with N-azidoacetyl thiazolidinethiones, DFT elucidated the stereoselectivity of the addition of a nickel(II) enolate to an oxocarbenium intermediate derived from trimethyl orthoformate.
Q9: Have there been any studies estimating the pKa of protonated dimethoxycarbene, a species relevant to trimethyl orthoformate chemistry?
A9: [] Yes, the pKa of protonated dimethoxycarbene in aqueous solution has been estimated to be 15.5 based on thermodynamic relationships and computational methods. This value provides insights into the reactivity and stability of intermediates formed during reactions involving trimethyl orthoformate.
Q10: How do structural modifications of trimethyl orthoformate affect its reactivity?
A10: While specific SAR data on trimethyl orthoformate is limited in the provided research, it's known that replacing methoxy groups with bulkier substituents can impact its reactivity and selectivity in various reactions.
Q11: Are there applications of trimethyl orthoformate beyond organic synthesis?
A11: [] Yes, trimethyl orthoformate has been investigated as a potential fuel in direct-oxidation fuel cells due to its ability to undergo electrochemical oxidation, producing methanol and ultimately carbon dioxide.
Q12: Has trimethyl orthoformate been studied for its interactions with materials like Nafion membranes?
A12: [] Yes, studies have investigated the molecular mobility of trimethyl orthoformate in Nafion membranes using NMR techniques. These studies are relevant for understanding its potential use in fuel cells and other applications where membrane transport properties are crucial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
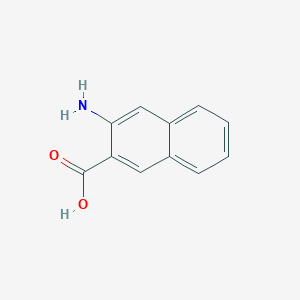
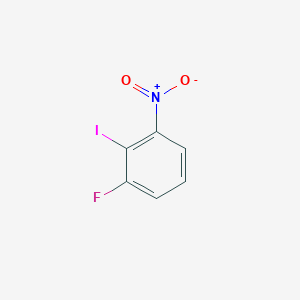
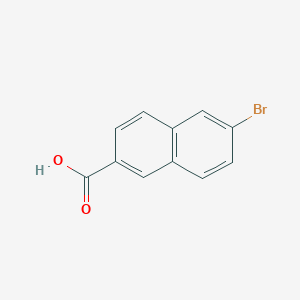
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)

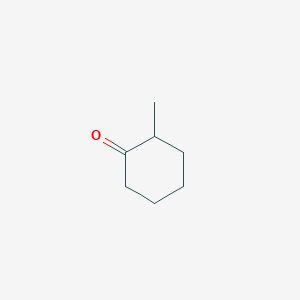
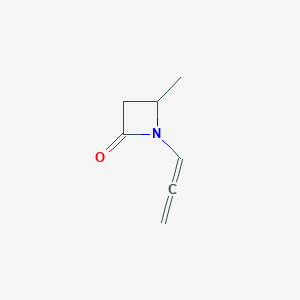
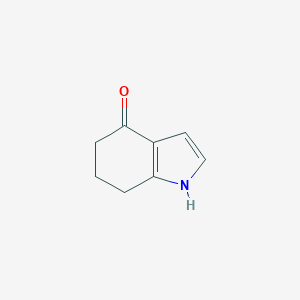
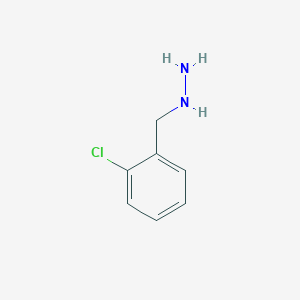
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
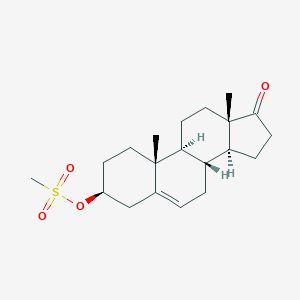
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)

